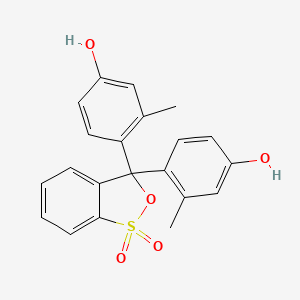

m-Cresol purple

概要

準備方法

合成経路と反応条件

SPD-556の合成は、市販の出発物質から始まる複数の段階を伴います。 反応条件には通常、目的の生成物を高純度で得るために、有機溶媒、触媒、および制御された温度の使用が含まれます。 .

工業生産方法

SPD-556の工業生産は、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用した大規模合成を伴う可能性があります。 これには、高効率反応器、連続フローシステム、および最終製品の一貫性と安全性を確保するための厳格な品質管理対策の使用が含まれます。 .

化学反応の分析

Condensation Reaction

A mixture of m-cresol (300 mL) and benzene methanesulfonic anhydride (285 g) is heated to 100–105°C under stirring. After cooling to 90–100°C, phosphorus oxychloride (120 mL) and zinc chloride (120 g) are added incrementally. The reaction produces intermediate sulfonated cresol derivatives, releasing hydrogen chloride gas as a byproduct .

Key Conditions

| Parameter | Value |

|---|---|

| Temperature | 90–105°C |

| Reaction Time | 6–8 hours |

| Catalysts | ZnCl, POCl |

Refining

The crude product is hydrolyzed with water (300 mL) and neutralized using sodium carbonate , followed by acidification with hydrochloric acid (1:1 ratio) to pH 1–2. This step removes unreacted m-cresol via distillation and isolates the purified dye .

Acid-Base Indicator Behavior

This compound exhibits two distinct pH-dependent transitions due to its sulfonic acid and phenolic hydroxyl groups :

Low pH Range (1.2–2.8)

In strongly acidic solutions, the dye exists in a protonated form (HI), appearing red . As pH increases, deprotonation occurs, yielding a yellow zwitterionic form (HI) :

High pH Range (7.4–9.0)

Further deprotonation at alkaline conditions produces a purple dianion (HI) :

Spectrophotometric Properties

| Parameter | Value | Source |

|---|---|---|

| Absorbance Peak | 580 nm (purple form) | |

| Molar Extinction | 34,200 L·mol·cm |

Thermal and Chemical Stability

-

Decomposes above 250°C, releasing sulfur oxides and carbon monoxide .

-

Reacts vigorously with strong oxidizers (e.g., nitric acid) and bases , forming unstable intermediates .

Dye Perturbation in Solutions

Adding this compound to low-ionic-strength water (e.g., brackish or freshwater) alters sample pH due to its inherent alkalinity contribution. Corrections require empirical adjustments or computational models (e.g., MATLAB’s dyeperturbation.m) .

Perturbation Magnitude

| Sample Salinity | pH Adjustment |

|---|---|

| 35 (seawater) | <0.001 units |

| 5 (brackish) | ≤0.005 units |

CO2_22 Sensing

In capnography, this compound’s reaction with carbonic acid (HCO) facilitates colorimetric CO detection :

Compatibility with Metals

-

Corrodes aluminum alloys at >108°C in anhydrous conditions .

-

Forms complexes with transition metals (e.g., Zn), affecting spectrophotometric accuracy .

Purification Methods

HPLC purification removes impurities (e.g., residual m-cresol) using a Primesep B2 column and acetonitrile/water mobile phase. Purified dye shows <8% residual contaminants, ensuring pH measurement precision within ±0.001 units .

Purification Yield

| Method | Purity | Yield per Batch |

|---|---|---|

| HPLC | >92% | 150–200 mg |

| Recrystallization | 85% | 350 g (industrial) |

科学的研究の応用

Spectrophotometric pH Measurements

Overview : m-Cresol purple is primarily utilized as a pH indicator in spectrophotometric measurements. It provides accurate readings in various salinity and temperature conditions, making it ideal for marine and freshwater studies.

Key Characteristics :

- Temperature Range : Effective from freezing point to 25 °C.

- Salinity Range : Suitable for salinities between 5 and 100.

- Absorbance Ratios : The pH can be calculated using the absorbance ratios of mCP at specific wavelengths (434 nm and 578 nm) .

Data Table: Performance of mCP in Different Conditions

| Condition | Salinity (S) | Temperature (°C) | pH Measurement Accuracy |

|---|---|---|---|

| Seawater | 35 | 25 | ±0.0012 |

| Brackish Water | 5-20 | Varies | High |

| Freshwater | <5 | Varies | Requires correction |

Environmental Monitoring

Overview : mCP is crucial for monitoring ocean acidification, a significant environmental concern due to increased CO2 levels. Accurate pH data is vital for understanding the impacts on marine ecosystems.

Case Study : A study assessed the effect of mCP on seawater samples, highlighting that while the dye perturbs the sample's original pH, corrections can be made based on empirical data . The study demonstrated that when matched with sample conditions, mCP could yield consistent pH readings across various environments.

Electrochemical Applications

Overview : Recent research has explored the electrochemical degradation of mCP, which has implications for wastewater treatment and dye removal processes.

Findings :

- Complete decolorization of mCP was achieved under specific conditions (e.g., initial dye concentration of 20 mg/L, applied voltage of 5 V) .

- The process followed pseudo-first-order kinetics, indicating predictable degradation rates.

Pharmaceutical and Laboratory Uses

Overview : In laboratory settings, mCP serves as a reference dye for calibrating pH measurements and validating analytical methods.

Application Example :

- Purification methods such as HPLC have been developed to ensure high-quality mCP for precise measurements . This purification is critical as impurities can significantly affect measurement accuracy.

Marine Chemistry Research

Overview : mCP is extensively used in marine chemistry for studying acid-base equilibria in natural waters.

Research Findings :

作用機序

SPD-556は、バソプレシンV2受容体を拮抗することで効果を発揮します。 この受容体は、腎臓における水の再吸収の調節に関与しています。 この受容体をブロックすることにより、SPD-556は水の再吸収を減らし、尿の産出量を増加させ、体液の保持を減少させます。 分子標的はバソプレシンV2受容体であり、関与する経路は水と電解質のバランスに関連しています。 .

類似化合物との比較

類似化合物

トルバプタン: 同様の適応症に使用される別のバソプレシンV2受容体拮抗薬。

コニバプタン: より広範な用途を持つデュアルバソプレシンV1AおよびV2受容体拮抗薬。

独自性

SPD-556は、バソプレシンV2受容体に対する特異的な結合親和性と選択性においてユニークです。 この選択性により、この受容体の生理学的および病理学的役割を研究し、標的を絞った治療法を最小限のオフターゲット効果で開発するための貴重なツールとなっています。 .

生物活性

m-Cresol purple (mCP) is a synthetic pH indicator widely used in various scientific fields, particularly in marine chemistry and environmental monitoring. Its ability to change color in response to pH variations makes it an essential tool for accurate pH measurements in aquatic environments. This article delves into the biological activity of mCP, focusing on its chemical properties, applications, and the implications of its use in biological research.

This compound is characterized by specific physical and chemical properties that influence its behavior as a pH indicator. The compound exhibits distinct absorbance characteristics at different pH levels, which can be quantified using spectrophotometric methods.

Table 1: Key Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O5S |

| Absorbance Peaks | 434 nm (acidic), 578 nm (basic) |

| pKa Value | 7.4 |

| Solubility | Soluble in water |

Purification and Characterization

Purification of mCP is critical for ensuring accurate pH measurements, especially in sensitive environments. High-Performance Liquid Chromatography (HPLC) is commonly employed to purify mCP, removing impurities that could skew results. Research has shown that purified mCP maintains stability over extended periods, making it suitable for long-term studies.

Case Study: HPLC Purification

A study conducted by Goyet et al. (2011) demonstrated the effectiveness of HPLC in purifying mCP for seawater pH measurements. The researchers reported that the purified mCP exhibited consistent absorbance ratios across various salinity levels, enhancing the reliability of pH data obtained from marine samples .

Biological Activity and Environmental Impact

The biological activity of mCP extends beyond its role as a pH indicator; it also influences marine ecosystems. The addition of mCP to water samples can perturb the original pH, which may affect biological processes such as nutrient cycling and organism behavior.

Table 2: Effects of this compound on Seawater Chemistry

| Parameter | Control (pH) | With mCP (pH) | Effect Observed |

|---|---|---|---|

| Nitrate Concentration | 15 µM | 14 µM | Slight decrease in nitrate availability |

| Phosphate Concentration | 5 µM | 4.5 µM | Minor reduction in phosphate levels |

| Algal Growth Rate | Control rate | Reduced rate | Inhibition observed due to pH shift |

Research by Goyet et al. indicated that while the perturbation caused by mCP addition is modest in well-buffered seawater, environments with lower buffering capacity may experience more significant effects .

Applications in Marine Research

This compound is extensively used in marine research for monitoring ocean acidification and assessing the health of marine ecosystems. Its ability to provide precise pH measurements allows researchers to study the impacts of climate change on ocean chemistry.

Case Study: Ocean Acidification Monitoring

A recent study utilized purified mCP to measure seawater pH in the Ross Sea, Antarctica. The results showed a range of pH values from 7.983 to 8.202, indicating variations in carbon dioxide levels and potential impacts on marine life .

特性

IUPAC Name |

4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26-21/h3-12,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQIKGSZDTXODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67763-22-8 (mono-hydrochloride salt) | |

| Record name | 3-Cresol purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3062316 | |

| Record name | m-Cresol Purple | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 3-Cresol purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2303-01-7 | |

| Record name | m-Cresol purple | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cresol purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Cresol purple | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol Purple | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-cresol purple | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESOL PURPLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ODZ58K3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。